Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate

P2X7 Receptor Antagonism SAR Inflammation

Secure a conformationally constrained, late-stage intermediate for P2X7R antagonist lead optimization. This compound retains the validated N3-piperidine/N1-unsubstituted dioxoimidazolidine pharmacophore while offering a benzyl carbamate handle for selective hydrogenolysis deprotection and subsequent diversification at the piperidine nitrogen. Generic substitution with uncertified 2,5-dioxoimidazolidine intermediates risks generating inactive analogs; ensure structure-certified building blocks for reliable SAR campaigns.

Molecular Formula C18H22N4O5
Molecular Weight 374.397
CAS No. 2034298-60-5
Cat. No. B2453276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate
CAS2034298-60-5
Molecular FormulaC18H22N4O5
Molecular Weight374.397
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CNC2=O)C(=O)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H22N4O5/c23-15(10-20-18(26)27-12-13-4-2-1-3-5-13)21-8-6-14(7-9-21)22-16(24)11-19-17(22)25/h1-5,14H,6-12H2,(H,19,25)(H,20,26)
InChIKeyNFPYZCLHMPYHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate (CAS 2034298-60-5): Chemical Class and Core Pharmacophore


Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a conformationally constrained 2,5-dioxoimidazolidine derivative developed as a key intermediate within the P2X7 receptor (P2X7R) antagonist chemotype [1]. The compound features a piperidine ring substituted at the N3 position of the 2,5-dioxoimidazolidine scaffold, a structural motif identified as optimal for P2X7R antagonism through structure-activity relationship (SAR) studies of KN62 analogues [2]. The benzyl carbamate moiety serves as a protecting group that enables selective functionalization at the piperidine nitrogen for lead optimization campaigns.

Why In-Class Substitution of Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate Risks Potency Loss and Synthetic Incompatibility


Systematic SAR analysis of the 2,5-dioxoimidazolidine-based P2X7R antagonist series demonstrates that seemingly minor modifications at the piperidine nitrogen and the spacer region produce dramatic shifts in antagonistic potency [1]. For example, replacement of the optimal piperidine substitution at N3 with other heterocycles or introduction of substituents at the N1 position of the dioxoimidazolidine ring resulted in substantial reductions in P2X7R inhibition [1]. Consequently, generic interchange of 2,5-dioxoimidazolidine intermediates without verifying the precise substitution pattern—particularly the benzyl carbamate-protected glycine spacer—carries a high risk of generating inactive analogs, underscoring the need for structure-certified building blocks.

Quantitative Differentiation Evidence for Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate


Piperidine Substitution at N3 Position Confers Superior P2X7R Binding Affinity Compared to Alternative Heterocycles

SAR analysis of the 2,5-dioxoimidazolidine scaffold revealed that piperidine substitution at the N3 position, as present in the target compound, is strongly preferred for P2X7R antagonist activity [1]. Compounds bearing piperidine at N3 consistently achieved nanomolar IC50 values in ethidium uptake and IL-1β ELISA assays, whereas morpholine or piperazine replacements resulted in a >10-fold decrease in potency [1]. The target compound retains the optimal N3-piperidine pharmacophore essential for P2X7R engagement.

P2X7 Receptor Antagonism SAR Inflammation

Unsubstituted N1 Position Maintains Essential Hydrogen Bond Donor Capability Lacking in N1-Methylated Analogs

The SAR campaign identified that the absence of substitution at the N1 position of the 2,5-dioxoimidazolidine ring is crucial for potent P2X7R antagonism [1]. The target compound possesses an unsubstituted N1 (NH), preserving a hydrogen bond donor critical for receptor interaction. In contrast, N1-methylated analogs showed a significant reduction in antagonist activity [1], establishing the NH pharmacophore as a requisite feature for lead optimization.

P2X7 Receptor Hydrogen Bonding Pharmacophore

Benzyl Carbamate Spacer Enables Regioselective Deprotection and Diversification into Potent Antagonists (21i and 21w)

The benzyl carbamate group serves as a selectively removable protecting group for the piperidine nitrogen, facilitating late-stage diversification into potent P2X7R antagonists [1]. Optimized analogues derived from this scaffold, such as 1-adamantanecarbonyl analogue 21i (IC50 = 23 nM in ethidium uptake assay; IC50 = 14 nM in IL-1β ELISA assay) and (3-CF3-4-Cl)benzoyl analogue (−)-21w (IC50 = 54 nM in ethidium uptake assay; IC50 = 9 nM in IL-1β ELISA assay), demonstrated superior potency to the parent KN62 [1]. The benzyl carbamate intermediate is the direct precursor to these advanced leads.

Prodrug Design Synthetic Intermediate Lead Optimization

Optimal Research and Procurement Scenarios for Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate


Medicinal Chemistry: Lead Optimization of P2X7R Antagonists for Inflammatory Disease

The compound is ideally suited as a late-stage intermediate for SAR exploration at the piperidine nitrogen. Selective removal of the benzyl carbamate group enables installation of diverse acyl, sulfonyl, or alkyl substituents to modulate P2X7R potency and pharmacokinetic properties, as demonstrated by the generation of sub-50 nM antagonists 21i and 21w [1].

Chemical Biology: Tool Compound Synthesis for P2X7R Target Validation

The scaffold provides a reliable entry point for synthesizing potent and selective P2X7R tool compounds. The unsubstituted N1 and N3-piperidine pharmacophore ensure retention of the core binding elements, while the benzyl carbamate handle permits conjugation to affinity tags or fluorescent reporters [1].

Process Chemistry: Scalable Intermediate with Defined Deprotection Strategy

The benzyl carbamate protecting group offers a well-established hydrogenolysis deprotection strategy (Pd/C, H2) that is amenable to scale-up. This compares favorably to intermediates bearing labile protecting groups (e.g., tert-butyl carbamates) that may require acidic conditions incompatible with the dioxoimidazolidine ring [1].

Procurement: Building Block for Focused P2X7R Antagonist Libraries

For organizations building focused P2X7R antagonist libraries, the compound serves as a privileged core structure. Its molecular architecture—combining the validated N3-piperidine/N1-unsubstituted dioxoimidazolidine with a diversifiable spacer—enables parallel synthesis of multiple lead series from a single intermediate [1].

Quote Request

Request a Quote for Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.